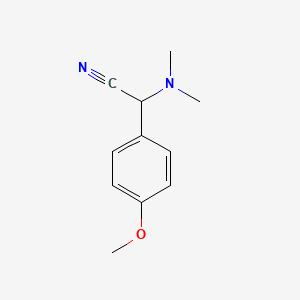

2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile

Description

2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile is a nitrile-containing compound featuring a dimethylamino group and a 4-methoxyphenyl substituent on the same carbon atom. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its synthesis typically involves alkylative Strecker cyanation using 4-methoxyphenyl magnesium bromide, TMSCN, and Ti(OiPr)₄ as a catalyst, achieving high conversion rates (88%) under optimized conditions . The compound’s electron-rich aromatic system and polar nitrile group contribute to its reactivity in nucleophilic additions and cyclization reactions.

Properties

IUPAC Name |

2-(dimethylamino)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(2)11(8-12)9-4-6-10(14-3)7-5-9/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYSDMGMWKNVFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247410 | |

| Record name | α-(Dimethylamino)-4-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15190-05-3 | |

| Record name | α-(Dimethylamino)-4-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15190-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Dimethylamino)-4-methoxybenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination with Formaldehyde and Raney Nickel

The most industrially viable method, adapted from venlafaxine synthesis, involves reductive amination of 4-methoxyphenylacetonitrile with formaldehyde under hydrogen pressure.

Procedure :

- Reaction Setup : 4-Methoxyphenylacetonitrile (1 mol), 35% formalin (2.5 mol), and Raney nickel (1:1 w/v) are suspended in methanol.

- Hydrogenation : The mixture is pressurized to 200 psi (1.38×10⁶ N·m⁻²) and heated to 60°C for 10 hours.

- Workup : The catalyst is filtered, and the product is isolated via acid-base extraction, yielding 28–30% of the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Catalyst Loading | 1:1 (Raney Ni : Substrate) |

| Temperature | 60°C |

| Pressure | 200 psi |

| Yield | 28–30% |

Mechanistic Insight :

Formaldehyde acts as a methylating agent, enabling sequential imine formation and reduction. Raney nickel facilitates hydrogen transfer, converting the intermediate imine to the tertiary amine while preserving the nitrile group.

Strecker Synthesis Using 4-Methoxybenzaldehyde

The Strecker reaction offers a one-pot route from 4-methoxybenzaldehyde, dimethylamine, and cyanide.

Procedure :

- Condensation : 4-Methoxybenzaldehyde (1 mol), dimethylamine (2 mol), and potassium cyanide (1.2 mol) are stirred in ethanol at 0–5°C.

- Acidification : Hydrochloric acid is added to precipitate the product.

- Purification : Recrystallization from ethyl acetate yields 65–70% pure compound.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 0–5°C |

| Cyanide Source | KCN |

| Yield | 65–70% |

Advantages :

- Avoids high-pressure equipment.

- Scalable for batch production.

Nucleophilic Substitution of α-Halo Nitriles

This method substitutes α-halo-4-methoxyphenylacetonitriles with dimethylamine.

Procedure :

- Bromination : 4-Methoxyphenylacetonitrile is treated with N-bromosuccinimide (NBS) under UV light to form 2-bromo-2-(4-methoxyphenyl)acetonitrile.

- Amination : The brominated intermediate reacts with dimethylamine (3 mol) in THF at 25°C for 12 hours.

- Isolation : Column chromatography (SiO₂, hexane/ethyl acetate) yields 55–60% product.

Key Data :

| Parameter | Value |

|---|---|

| Halogenating Agent | NBS |

| Solvent | THF |

| Yield | 55–60% |

Limitations :

- Requires hazardous bromination step.

- Lower yield compared to reductive amination.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Safety Concerns |

|---|---|---|---|---|

| Reductive Amination | 28–30% | High | Industrial | High-pressure H₂ |

| Strecker Synthesis | 65–70% | Moderate | Pilot-scale | Cyanide toxicity |

| Nucleophilic Substitution | 55–60% | High | Laboratory | Bromination hazards |

Optimization Insights :

- Catalyst Recycling : Raney nickel from reductive amination can be reused 3–4 times with minimal activity loss.

- Cyanide Alternatives : Trimethylsilyl cyanide (TMSCN) in Strecker synthesis improves safety but increases costs.

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃) :

- δ 7.32–6.98 (4H, aromatic), 3.78 (3H, OCH₃), 2.74 (6H, N(CH₃)₂).

13C NMR : - δ 135.7 (aromatic C), 119.2 (CN), 55.1 (OCH₃), 44.3 (N(CH₃)₂).

IR (KBr) : - 2245 cm⁻¹ (C≡N stretch), 1602 cm⁻¹ (C=C aromatic).

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

Oxidation: Formation of 2-(dimethylamino)-2-(4-methoxyphenyl)acetic acid.

Reduction: Formation of 2-(dimethylamino)-2-(4-methoxyphenyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile is a chemical compound with applications in various scientific research areas. Studies focus on its role as an intermediate in synthesizing pharmaceutical products and analyzing its chemical properties in creating new materials.

Pharmaceutical Applications

- Intermediate in Venlafaxine Synthesis The compound is used in processes for preparing venlafaxine, a medication used to treat depression . Specifically, it is involved in creating key intermediates like 1-[cyano-(4-methoxyphenyl)methyl]-cyclohexanol, which is then converted into venlafaxine .

- DMA Derivatives in FDA-Approved Drugs Dimethylamine (DMA) derivatives, which include this compound, have diverse pharmacological activities, such as antimicrobial, antihistaminic, anticancer, and analgesic properties . These derivatives can modulate biological targets, making them candidates for treating diseases .

Material Science Applications

- Photo-physical Properties of Oligomers this compound is used to create oligo [3-(dimethylamino)-2-(4- methoxyphenyl)acrylonitrile] (OMFA). The photo-physical properties of OMFA have been examined, demonstrating that incorporating a dimethyl-amine group changes the frontier orbitals HOMO and LUMO, which is significant for designing new materials with specific optical properties .

Other potential applications

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Acetonitrile Derivatives

Physical and Chemical Properties

- Solubility: The dimethylamino and methoxy groups in this compound enhance solubility in polar solvents compared to non-polar analogs like 2-(2,4-dimethoxyphenyl)acetonitrile .

- Thermal Stability: Melting points vary significantly; the target compound’s derivatives (e.g., pyridazine analogs) melt at 135–137°C , while pyrrole-containing analogs (e.g., 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile) exhibit lower melting points (39–41°C) due to reduced crystallinity .

Table 2: Functional and Application-Based Comparisons

Biological Activity

2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile, also known as DMAP-4-MeO, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H14N2O

- CAS Number : 15190-05-3

- Molecular Weight : 190.24 g/mol

The compound features a dimethylamino group and a methoxyphenyl moiety, which are critical for its biological interactions.

The primary mechanism of action for this compound involves its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles. This inhibition can result in increased transcription of genes involved in cell cycle regulation and apoptosis, potentially contributing to anticancer effects .

- Antimicrobial Activity : Preliminary studies suggest that derivatives containing the methoxy group exhibit antimicrobial properties against specific bacterial strains, indicating a potential for development as an antibacterial agent .

Biological Activity Overview

Case Study 1: Cytotoxicity in Tumor Cell Lines

In a study examining the cytotoxic effects of DMAP-4-MeO on A549 (lung cancer) and SW480 (colorectal cancer) cell lines, significant reductions in cell viability were observed at concentrations above 10 µM. The mechanism was attributed to apoptosis induction through the activation of caspase pathways. This suggests a potential role for DMAP-4-MeO in cancer therapy.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of DMAP-4-MeO derivatives showed promising results against Helicobacter pylori. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating efficacy against resistant strains. The proposed mechanism involves disruption of bacterial membrane integrity and inhibition of essential metabolic pathways .

Case Study 3: HDAC Inhibition

A study on structurally similar compounds demonstrated that modifications at the para position significantly influenced HDAC inhibitory activity. The presence of the dimethylamino group was crucial for enhancing binding affinity to HDAC enzymes, leading to increased acetylation of histones and subsequent upregulation of tumor suppressor genes .

Q & A

Q. What are the recommended synthetic routes for 2-(dimethylamino)-2-(4-methoxyphenyl)acetonitrile in laboratory settings?

Methodological Answer:

- Phase Transfer Catalysis (PTC): React a substituted phenylacetonitrile precursor with dimethylamine derivatives in the presence of PEG-400 or Aliquate-336 as catalysts. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity .

- Diazotization and Coupling: Adapt protocols for azo dye synthesis: diazotize 4-aminohippuric acid and couple with N,N-dimethylaniline in acetonitrile under Ph₃P/CCl₄ catalysis. Purify via column chromatography .

- Alternative Pathways: Explore reductive amination of 2-(4-methoxyphenyl)acetonitrile with dimethylamine using NaBH₄ or BDMS (borane-dimethyl sulfide) in tetrahydrofuran (THF) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy and dimethylamino groups). Compare chemical shifts with analogous compounds (e.g., δ ~3.7 ppm for methoxy protons) .

- X-ray Crystallography: Determine crystal structure to resolve stereochemistry and intermolecular interactions. For example, analogous structures (e.g., 2-(4-methoxyphenyl)-2-oxoethyl malononitrile) crystallize in monoclinic systems with defined bond angles .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, focusing on the nitrile (–CN) and dimethylamino (–N(CH₃)₂) functional groups .

Q. What are the key stability and handling considerations for this compound?

Methodological Answer:

- Moisture Sensitivity: Store under inert atmosphere (N₂/Ar) due to potential hydrolysis of the nitrile group. Use anhydrous solvents (e.g., THF, acetonitrile) during synthesis .

- Light Sensitivity: Protect from UV exposure to prevent decomposition. Conduct stability studies under varying light conditions using HPLC to monitor degradation products .

- Thermal Stability: Analyze via thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for similar acetonitrile derivatives) .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic and reactive properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental UV-Vis spectra for validation .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to rationalize its role as a pharmaceutical intermediate. Use software like AutoDock Vina with crystal structures from the PDB .

- Solvent Effects: Model solvatochromic behavior using polarity parameters (e.g., Kamlet-Taft) to optimize reaction solvents .

Q. What role does this compound play in synthesizing bioactive molecules or pharmaceuticals?

Methodological Answer:

- Venlafaxine Intermediate: Use as a precursor in reductive amination steps to synthesize 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol, a key intermediate for venlafaxine hydrochloride (antidepressant). Optimize HCl gas treatment in isopropanol for high-purity yields .

- Antifungal Agents: Functionalize the nitrile group to create thiazole or oxazolone derivatives. Screen against fungal strains (e.g., Candida albicans) using microdilution assays .

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress via in-situ IR or HPLC to identify rate-determining steps. For example, track nitrile conversion in PTC-mediated reactions .

- Isotope Labeling: Use deuterated dimethylamine (DMA-d₆) to study proton transfer steps in reductive amination. Analyze isotopic shifts in ¹H NMR .

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions. Compare turnover frequencies (TOF) and selectivity .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields?

Methodological Answer:

- Reproducibility Protocols: Standardize solvent purity, catalyst batch, and temperature control. For example, Aliquate-336 from different suppliers may vary in phase-transfer efficiency .

- Multivariate Analysis: Apply Design of Experiments (DoE) to optimize parameters (e.g., solvent ratio, reaction time). Use software like MODDE for statistical validation .

- Interlaboratory Comparisons: Share samples with collaborator labs to verify NMR/X-ray data discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.